

# $^1\text{H}$ NMR and $^{13}\text{C}$ NMR spectra of benzylmorpholine compounds

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## Compound of Interest

Compound Name: Ethyl 4-benzylmorpholine-2-carboxylate

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An In-depth Technical Guide to the  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectra of Benzylmorpholine Compounds

## Introduction

Benzylmorpholine and its derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug development. Their structural framework is a common scaffold in various biologically active molecules, including EZH2 inhibitors for anti-cancer activity.[1] A precise and unambiguous structural characterization is paramount for understanding their structure-activity relationships and ensuring the integrity of novel therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically  $^1\text{H}$  (proton) and  $^{13}\text{C}$  (carbon-13) NMR, stands as the cornerstone analytical technique for the structural elucidation of these molecules.[2][3] NMR exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of each nucleus.[2][4] This guide offers a comprehensive analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of benzylmorpholine compounds, providing researchers, scientists, and drug development professionals with the expertise to interpret spectral data confidently.

## Pillar 1: $^1\text{H}$ NMR Spectral Analysis of Benzylmorpholine

The  $^1\text{H}$  NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift ( $\delta$ ), reported in parts per million (ppm), is highly sensitive to the local electronic structure, allowing for the differentiation of protons in various parts of the benzylmorpholine scaffold.[2]

## The Morpholine Ring Signature

At room temperature, the morpholine ring typically adopts a chair conformation.[3] This leads to distinct signals for the two sets of methylene protons: those adjacent to the highly electronegative oxygen atom (H-2, H-6) and those adjacent to the nitrogen atom (H-3, H-5).

- Protons Adjacent to Oxygen (H-2, H-6): These protons are significantly deshielded by the neighboring oxygen atom. Consequently, they resonate at a lower field (higher ppm value), typically appearing as a triplet in the range of  $\delta$  3.6-3.8 ppm.
- Protons Adjacent to Nitrogen (H-3, H-5): These protons are less deshielded than their H-2/H-6 counterparts and thus resonate at a higher field (lower ppm value). Their signals are generally observed as a triplet around  $\delta$  2.4-2.6 ppm. The N-benzyl substituent provides an electron-donating effect which can influence the precise shift of these adjacent protons.[2]

## The Benzyl Group Signature

The benzyl group introduces two distinct types of proton signals: the benzylic methylene protons and the aromatic protons of the phenyl ring.

- Benzylic Protons ( $-\text{CH}_2\text{-Ph}$ ): The two protons of the methylene bridge between the nitrogen and the phenyl ring are chemically equivalent and give rise to a characteristic singlet. Their proximity to both the nitrogen atom and the aromatic ring places their resonance at approximately  $\delta$  3.5 ppm.
- Aromatic Protons (Ar-H): The five protons on the unsubstituted phenyl ring typically appear as a multiplet in the aromatic region of the spectrum, usually between  $\delta$  7.2-7.4 ppm. The integration of this signal corresponds to five protons, confirming the presence of a monosubstituted benzene ring.

## Pillar 2: $^{13}\text{C}$ NMR Spectral Analysis of Benzymorpholine

The proton-decoupled  $^{13}\text{C}$  NMR spectrum provides complementary information, revealing the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, offering a count of the non-equivalent carbons and insight into their chemical environment.

### The Morpholine Ring Carbons

Similar to the proton spectrum, the carbons of the morpholine ring are differentiated by their proximity to the heteroatoms.

- Carbons Adjacent to Oxygen (C-2, C-6): These carbons are deshielded by the electronegative oxygen and resonate downfield, typically around  $\delta$  67.0-68.0 ppm.[\[2\]](#)[\[5\]](#)
- Carbons Adjacent to Nitrogen (C-3, C-5): These carbons are found further upfield compared to C-2/C-6, generally appearing in the region of  $\delta$  53.0-54.0 ppm. The N-substitution significantly influences their chemical shift.[\[2\]](#)

### The Benzyl Group Carbons

The benzyl moiety contributes several signals to the  $^{13}\text{C}$  NMR spectrum, including the benzylic carbon and the aromatic carbons.

- Benzylic Carbon (-CH<sub>2</sub>-Ph): The methylene carbon signal is typically observed around  $\delta$  62.0-63.0 ppm.
- Aromatic Carbons (Ar-C): The carbons of the phenyl ring resonate in the characteristic aromatic region of  $\delta$  127.0-138.0 ppm. For an unsubstituted benzyl group, one typically observes four distinct signals:
  - Ipso-Carbon (C-q): The quaternary carbon attached to the methylene group.
  - Ortho-Carbons (C-o): Two equivalent carbons.
  - Meta-Carbons (C-m): Two equivalent carbons.
  - Para-Carbon (C-p): A single carbon.

## Pillar 3: Data Presentation and Experimental Protocols

For clarity and comparative purposes, the characteristic chemical shifts for benzylmorpholine are summarized below. It is important to note that these values can vary slightly depending on the solvent, concentration, and temperature.<sup>[2][6]</sup>

### Data Summary Tables

Table 1: Typical <sup>1</sup>H NMR Chemical Shifts for Benzylmorpholine

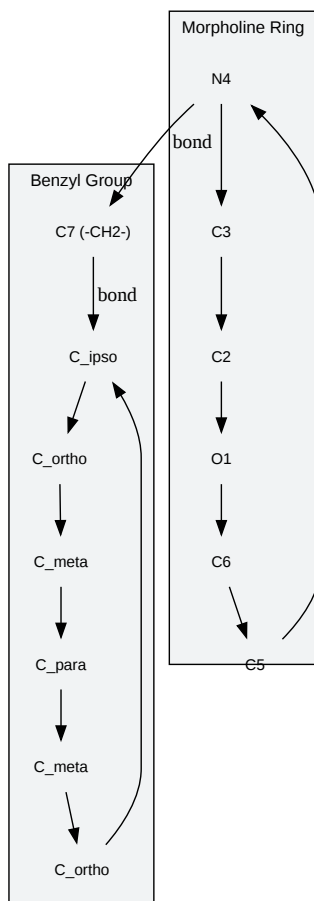
Protons	Functional Group	Typical Chemical Shift (δ, ppm)	Multiplicity
H-2, H-6	O-CH <sub>2</sub> -CH <sub>2</sub> -N	3.6 - 3.8	Triplet
H-3, H-5	O-CH <sub>2</sub> -CH <sub>2</sub> -N	2.4 - 2.6	Triplet
-CH <sub>2</sub> -Ph	Benzylic	~ 3.5	Singlet
Ar-H	Aromatic	7.2 - 7.4	Multiplet

Table 2: Typical <sup>13</sup>C NMR Chemical Shifts for Benzylmorpholine

Carbons	Functional Group	Typical Chemical Shift (δ, ppm)
C-2, C-6	O-CH <sub>2</sub> -CH <sub>2</sub> -N	67.0 - 68.0
C-3, C-5	O-CH <sub>2</sub> -CH <sub>2</sub> -N	53.0 - 54.0
-CH <sub>2</sub> -Ph	Benzylic	62.0 - 63.0
Ar-C	Aromatic	127.0 - 138.0

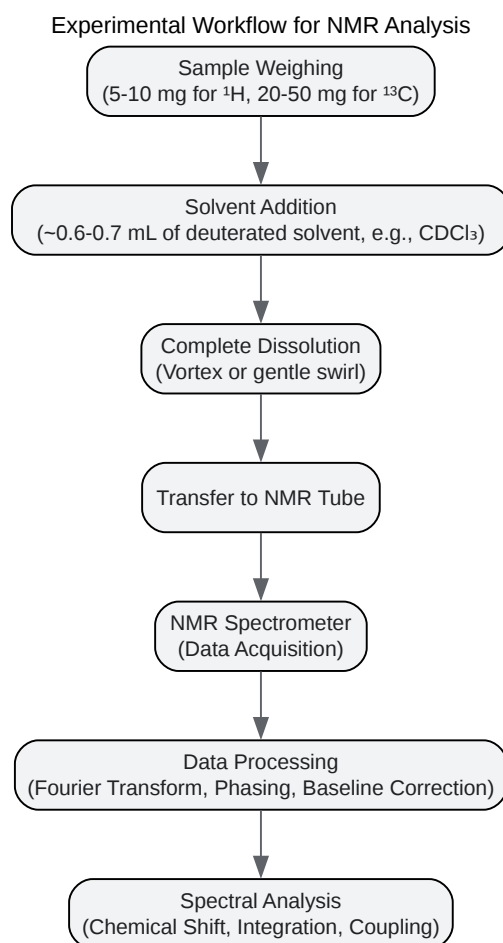
## Visualization of Structure and Workflow

Benzylmorpholine Structure with Atom Labeling



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Caption: Labeled structure of Benzylmorpholine.



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Caption: Workflow for NMR analysis of benzylmorpholine derivatives.[2]

## Experimental Protocol: Sample Preparation

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.[2]

- **Sample Weighing:** Accurately weigh 5-10 mg of the benzylmorpholine derivative for <sup>1</sup>H NMR or 20-50 mg for <sup>13</sup>C NMR into a clean, dry vial.[2]
- **Solvent Addition:** Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) to the vial. Deuterated solvents are essential to avoid overwhelming solvent signals in the <sup>1</sup>H NMR spectrum.[2]
- **Dissolution:** Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the compound has poor solubility, gentle heating or sonication may be applied.[2]

- **Transfer to NMR Tube:** Using a clean Pasteur pipette, transfer the clear solution into a clean, undamaged 5 mm NMR tube. Ensure there are no solid particles in the solution.
- **Analysis:** Cap the NMR tube and insert it into the spectrometer for data acquisition.

## Conclusion

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are indispensable and powerful analytical techniques for the characterization of benzylmorpholine derivatives.[2] A systematic approach to spectral interpretation, focusing on the characteristic chemical shifts and coupling patterns of the morpholine and benzyl moieties, allows for detailed and unambiguous structural elucidation. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to confidently analyze the NMR spectra of this important class of compounds, facilitating advancements in drug discovery and development.

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